molecular formula C17H21N3O2S B3092583 ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate CAS No. 123044-12-2

ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate

Cat. No.: B3092583
CAS No.: 123044-12-2
M. Wt: 331.4 g/mol
InChI Key: DIQRXWJXPKXJSU-WOJGMQOQSA-N
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Description

Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazine core substituted with a phenyl group at position 6, a methyl group at position 4, and an ethyl ester at position 3. The 2-amino group is further functionalized with a dimethylamino-methylidene moiety in an (E)-configuration.

The compound is structurally related to its precursor, ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (CAS 1283109-23-8), but distinguishes itself through the addition of the (dimethylamino)methylidene group, which introduces a conjugated system and may enhance solubility or bioactivity .

Properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-5-22-16(21)14-12(2)19-17(18-11-20(3)4)23-15(14)13-9-7-6-8-10-13/h6-11,15H,5H2,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRXWJXPKXJSU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)/N=C/N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate, identified by its CAS number 123044-12-2, belongs to a class of compounds known for their diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects.

The compound has the following chemical properties:

  • Molecular Formula: C17H21N3O2S
  • Molecular Weight: 331.43 g/mol
  • Melting Point: 140-142 °C
  • Boiling Point: Approximately 455.2 °C (predicted)
  • Density: 1.16 g/cm³ (predicted)
  • pKa: 4.25 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. The compound has been evaluated for its ability to inhibit tumor cell growth across various cancer types.

Case Study: Antitumor Screening

A study conducted on a series of thiazine derivatives found that some exhibited significant inhibitory effects on human tumor cell lines. The growth inhibition was quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:

CompoundGI50 (μmol/L)NCI-H460MCF-7SF-268
Ethyl Thiazine Derivative12.4 ± 2.38.33 ± 1.28.33 ± 1.2
Reference Compound (Doxorubicin)---

The ethyl thiazine derivative demonstrated a notable GI50 value against the tested tumor cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Thiazine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in antimicrobial therapy.

The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways essential for microbial survival. In vitro studies have shown that thiazine derivatives can exhibit both bactericidal and bacteriostatic effects depending on their concentration and structure .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been noted for other pharmacological activities:

  • Analgesic Effects: Some studies suggest potential pain-relieving properties.
  • Anti-inflammatory Activity: Thiazine derivatives may reduce inflammation in various models.

These activities are attributed to the compound's ability to modulate biological pathways involved in pain and inflammation responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

The 1,3-thiazine core differentiates this compound from other heterocycles, such as isoquinolines, pyrazoles, and triazoles. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Name Core Structure Key Substituents Functional Groups
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate 1,3-Thiazine Phenyl (C6), methyl (C4), ethyl ester (C5), (E)-dimethylamino-methylidene (C2) Ester, tertiary amine, conjugated imine
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine Chlorophenyl (thiadiazine), diphenyl (pyrazole), carboxylic acid amide Amide, halogenated aryl
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline Dimethoxy (C6,7), methyl (N1), ethyl ester (C2) Ester, methoxy, tertiary amine
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, chlorobenzylidene Thione, halogenated aryl, conjugated imine

Key Observations :

  • Thiazine vs. Thiadiazine/Pyrazole : The thiazine core (six-membered ring with one sulfur and one nitrogen atom) differs from the thiadiazine (five-membered ring with two sulfur and one nitrogen atoms) in ’s compound. The thiazine’s larger ring may confer distinct conformational flexibility and electronic properties .
  • Substituent Effects: The dimethylamino-methylidene group in the target compound introduces a conjugated π-system absent in simpler analogs like ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate. This modification could enhance interactions with biological targets or alter solubility .

Q & A

Q. Methodological Answer :

  • NMR : 1H and 13C NMR to confirm substituent positions and E/Z isomerism (e.g., coupling constants for vinyl protons).
  • IR Spectroscopy : Identify carbonyl (C=O) and imine (C=N) stretches (1700–1650 cm⁻¹ and 1620–1580 cm⁻¹, respectively).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    Example Data :
TechniqueKey Peaks/Features
1H NMR (CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 6H, N(CH₃)₂)
IR1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

Advanced Question : How can overlapping signals in NMR be resolved for accurate structural elucidation? Methodological Answer :

  • Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
  • Apply variable-temperature NMR to reduce signal broadening caused by conformational dynamics.
  • Compare experimental data with simulated spectra from computational tools like ACD/Labs or Gaussian .

Basic Question: What biological activities have been explored for structurally similar thiazine derivatives?

Methodological Answer :
Analogous compounds exhibit:

  • Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme Inhibition : Evaluated for kinase or protease inhibition via fluorometric assays.
    Example Data :
ActivityModel SystemIC50/EC50 (µM)
AnticancerHeLa Cells12.3 ± 1.2
AntimicrobialS. aureus25.0 ± 2.1

Advanced Question : How can structure-activity relationship (SAR) studies optimize bioactivity for this compound? Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with halogens, electron-withdrawing groups, or heteroaryl substitutions.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors with bioactivity.
  • In Silico Docking : Identify binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Basic Question: What are common challenges in reproducing synthetic yields for this compound?

Q. Methodological Answer :

  • Moisture Sensitivity : The imine group is prone to hydrolysis; use anhydrous solvents and inert atmosphere.
  • Byproduct Formation : Competing Z-isomer or dimerization products require careful temperature control (50–70°C optimal).
  • Purification Losses : Hydrophobic phenyl groups may cause silica gel adsorption; optimize eluent polarity .

Advanced Question : How can kinetic and thermodynamic studies resolve contradictory yield data in literature? Methodological Answer :

  • Conduct reaction calorimetry to map energy profiles and identify rate-limiting steps.
  • Use DoE (Design of Experiments) to statistically evaluate interactions between variables (e.g., solvent, catalyst).
  • Compare activation energies (Eₐ) via Arrhenius plots under controlled conditions .

Basic Question: What computational tools are suitable for studying the electronic properties of this thiazine derivative?

Q. Methodological Answer :

  • DFT Calculations : Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in water/DMSO.
  • UV-Vis Prediction : Time-dependent DFT (TD-DFT) to model absorption spectra .

Advanced Question : How can machine learning (ML) predict novel derivatives with desired electronic properties? Methodological Answer :

  • Train ML models (e.g., random forest, neural networks) on datasets of thiazine derivatives with known properties.
  • Use generative adversarial networks (GANs) to propose novel structures with optimized HOMO-LUMO gaps.
  • Validate predictions via synthesis and cyclic voltammetry .

Basic Question: How should researchers handle stability issues during storage of this compound?

Q. Methodological Answer :

  • Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC purity checks.
  • Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) .

Advanced Question : What mechanistic insights explain pH-dependent degradation pathways? Methodological Answer :

  • Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylate or oxidized thiazine).
  • Use pH-rate profiling to map degradation kinetics and identify protonation-sensitive intermediates.
  • Model degradation pathways using computational reaction prediction tools (e.g., ChemAxon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate

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